Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate

Description

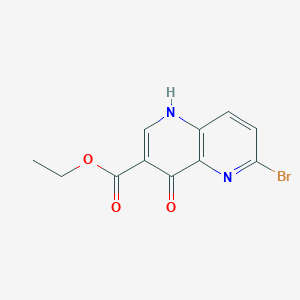

Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate is a halogenated naphthyridine derivative characterized by a bromine substituent at position 6, a hydroxyl group at position 4, and an ethyl carboxylate ester at position 3 on the 1,5-naphthyridine core. This compound serves as a critical intermediate in medicinal and synthetic chemistry due to its reactive bromine atom, which enables cross-coupling reactions (e.g., Suzuki-Miyaura), and its hydroxyl group, which offers opportunities for further functionalization .

Properties

IUPAC Name |

ethyl 6-bromo-4-oxo-1H-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)6-5-13-7-3-4-8(12)14-9(7)10(6)15/h3-5H,2H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUXSYOKUBBXAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate typically involves cyclization reactions. One common method is the Skraup synthesis, which uses 3-aminopyridine or 3-aminoquinoline derivatives and carbonyl compounds . The reaction conditions often include the use of strong acids and high temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these conditions to improve yield and purity.

Chemical Reactions Analysis

N-Alkylation and Functionalization

The hydroxyl group at position 4 undergoes alkylation or acylation under basic conditions:

-

Alkylation with ethyl iodide :

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate | Ethyl iodide, KOH | Reflux, 19 h | 1-Ethyl derivative | 72% |

Ring Closure and Heterocycle Formation

The compound participates in electrocyclic ring closure with alkynes or dienophiles:

-

Example : Reaction with phenyltrifluoroacetylacetylene (117) forms fused oxazino-naphthyridines (118) under BF₃·Et₂O catalysis .

-

Key step : Formation of a 1,3-dipole intermediate followed by regioselective cyclization .

| Reagents | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenyltrifluoroacetylacetylene | BF₃·Et₂O | RT, solvent-free | Oxazino-naphthyridine | 68% |

Decarboxylation and Ester Hydrolysis

The ethyl ester group undergoes hydrolysis or decarboxylation under acidic/basic conditions:

-

Hydrolysis : Treatment with KOH in ethanol yields 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid .

-

Decarboxylation : Heating in diphenylether at 250°C removes the ester group, forming 4-hydroxy-1,5-naphthyridine derivatives .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester hydrolysis | KOH, ethanol/water | Carboxylic acid | 85% | |

| Thermal decarboxylation | Diphenylether, 250°C | Decarboxylated product | 80% |

Key Challenges and Optimizations

Scientific Research Applications

Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antiproliferative activity may be due to its ability to inhibit certain enzymes involved in cell division . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate and their distinguishing features:

Key Observations:

Substituent Effects on Reactivity: Bromine at position 6 (as in the target compound) enables Pd-catalyzed cross-coupling reactions, as demonstrated in analogous compounds (e.g., Suzuki coupling of ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate with phenylboronic acid) . Hydroxyl vs.

Structural Isomerism :

- 1,5-naphthyridine derivatives (target compound) exhibit distinct electronic properties compared to 1,8-naphthyridine isomers (e.g., ), impacting their reactivity in ring-forming reactions and metal-catalyzed transformations .

Synthetic Utility :

- Methoxy-substituted analogs (e.g., ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate) are used in multi-step syntheses of canthin-6-one alkaloids, highlighting the importance of substituent positioning in directing sequential reactions .

Stability and Handling :

- Chloro derivatives (e.g., Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate) may exhibit greater stability under acidic conditions compared to hydroxyl-containing analogs, which could undergo dehydration or oxidation .

Biological Activity

Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, potential as an anticancer agent, and its mechanisms of action based on current research findings.

Chemical Structure and Properties

This compound features a naphthyridine core with a bromine atom at the 6-position and a hydroxyl group at the 4-position. This unique structural configuration is believed to enhance its biological activity compared to other naphthyridine derivatives.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, with notable results:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 6–7 mM | High |

| Escherichia coli | 1.7–13.2 µg/mL | Moderate |

| Bacillus cereus | Moderate to high | Variable |

| Mycobacterium smegmatis | MIC values in the range of 5.4–7.1 mM | High |

The introduction of bromine at the C-6 position has been shown to enhance antibacterial activity against resistant strains of bacteria, making it a promising candidate for further development in antimicrobial therapies .

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies indicate that naphthyridine derivatives can act as inhibitors of key enzymes involved in cell proliferation and survival pathways. The compound's mechanism of action may involve the inhibition of topoisomerase II, an enzyme critical for DNA replication and transcription.

A comparative study highlighted that certain naphthyridine derivatives exhibited cytotoxicity against human cancer cell lines such as HeLa and HL-60 cells, suggesting that this compound could exhibit similar effects . Further research into its structure-activity relationship (SAR) is essential to optimize its efficacy as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase and topoisomerases, which are vital for bacterial and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that naphthyridine derivatives can induce oxidative stress in target cells, leading to apoptosis.

- Interaction with Biological Targets : The specific functional groups in the compound allow it to interact with various molecular targets within microbial and cancerous cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- A study by Sriram et al. demonstrated that brominated naphthyridines possess enhanced antibacterial properties compared to their non-brominated counterparts .

- Another research article highlighted the compound's potential in inhibiting biofilm formation in Staphylococcus aureus, indicating its utility in treating biofilm-associated infections .

Q & A

Q. What are the common synthetic routes to Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate, and how do reaction conditions influence product purity?

Methodological Answer: The compound is typically synthesized via cyclization or halogenation reactions. For instance, regioselective thermal cyclization of 3-[(2,2-diethoxycarbonylvinyl)amino]-substituted pyridines in high-boiling solvents like Dowtherm A or diphenyl ether yields the 1,5-naphthyridine core. Bromination can occur via direct substitution or oxidative dehydrogenation. Key steps include:

- Cyclization: Substrates such as 3-[(2,2-diethoxycarbonylvinyl)amino]-5,6-dimethylpyridine cyclize under reflux (Dowtherm A, 15 min) to form the 1,5-naphthyridine skeleton with >85% yield .

- Halogenation: Bromine or brominating agents (e.g., NBS) introduce the bromo substituent at the 6-position. Solvent choice (e.g., DMF vs. CHCl₃) and temperature (20–80°C) critically affect regioselectivity and byproduct formation .

Optimization Tip: Monitor reaction progress via TLC or HPLC to minimize over-halogenation.

Q. How can spectroscopic techniques (e.g., NMR, HRMS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: The aromatic proton at position 2 appears as a singlet (δ ~8.9–9.1 ppm), while the ester group (-CO₂Et) shows a quartet (δ ~4.5 ppm) and triplet (δ ~1.4 ppm) for the ethyl group. The hydroxyl proton (4-OH) is typically broad (δ ~12–14 ppm) due to hydrogen bonding .

- ¹³C NMR: The carbonyl carbons (C=O) resonate at δ ~165–170 ppm, and the brominated carbon (C6) shows a distinct shift (δ ~110–115 ppm) .

- HRMS: Confirm molecular formula using [M+H]⁺ or [M+Na]⁺ peaks. For example, a calculated m/z of 311.0 (C₁₁H₁₀BrN₂O₃) should match experimental data within 3 ppm error .

Pitfall Avoidance: Assign peaks cautiously—overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC).

Advanced Research Questions

Q. What strategies improve regioselectivity in the bromination of 1,5-naphthyridine derivatives?

Methodological Answer: Regioselectivity challenges arise due to competing electrophilic aromatic substitution (EAS) at multiple positions. Strategies include:

- Directing Groups: The 4-hydroxy group acts as an electron-donating substituent, directing bromination to the para position (C6). Pre-protection of the hydroxyl (e.g., as a silyl ether) can alter reactivity .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination at C6, while nonpolar solvents (e.g., CCl₄) may favor alternate sites.

- Catalysis: Lewis acids like FeCl₃ or AlCl₃ can modulate bromine activation. For example, FeCl₃ in CHCl₃ at 40°C yields >90% C6-brominated product .

Case Study: Ethyl 4-chloro-6-p-fluorophenoxy-1,5-naphthyridine-3-carboxylate (77) undergoes hydrogenation with Pd/C and Et₃N to yield the dihydro derivative (78), showcasing the influence of substituents on reactivity .

Q. How can this compound serve as a building block in multicomponent reactions (MCRs)?

Methodological Answer: The compound’s reactive sites (Br, OH, ester) enable diverse MCRs:

- Suzuki-Miyaura Coupling: The 6-bromo group undergoes cross-coupling with aryl/heteroaryl boronic acids (e.g., 3,5-dichloro-4-hydroxyphenyl) using Pd(PPh₃)₄/Na₂CO₃ in dioxane (80°C, 12 h) to install biaryl motifs .

- Amidation: The ester can be hydrolyzed to the carboxylic acid (e.g., 2.5 M NaOH, reflux, 1 h, 85% yield) and coupled with amines via EDCI/HOBt to form amides .

- Click Chemistry: The hydroxyl group can be functionalized with propargyl ethers for CuAAC reactions with azides .

Application Example: Ethyl 6-(3,5-dichloro-4-hydroxyphenyl)-4-morpholino-1,5-naphthyridine-3-carboxylate (37) was synthesized via sequential Suzuki coupling and morpholine substitution, demonstrating utility in kinase inhibitor development .

Q. What analytical approaches resolve contradictions in crystallographic vs. spectroscopic data for derivatives of this compound?

Methodological Answer: Discrepancies between X-ray crystallography (e.g., bond lengths) and DFT-calculated/spectroscopic data may arise due to:

- Crystal Packing Effects: Intermolecular hydrogen bonds (e.g., O–H···O) in the solid state distort bond angles vs. solution-phase NMR data. Use SHELX for refinement and Mercury for visualizing packing interactions .

- Tautomerism: The 4-hydroxy group may exist in keto-enol equilibrium, altering NMR shifts. Variable-temperature NMR or IR (O–H stretch at ~2500 cm⁻¹) can confirm tautomeric states .

Resolution Workflow:

Compare experimental XRD data (e.g., C–O bond length: 1.36 Å) with DFT-optimized structures (B3LYP/6-31G*).

Validate hydrogen bonding via Hirshfeld surface analysis (CrystalExplorer) .

Methodological Challenges and Solutions

Q. How can researchers optimize the hydrolysis of the ethyl ester to the carboxylic acid without decarboxylation?

Methodological Answer: Controlled hydrolysis requires:

- Base Selection: Use dilute NaOH (0.7–2.5 M) instead of strong bases (e.g., LiOH) to minimize decarboxylation. For example, 2.5 M NaOH reflux (1 h) achieves 85% yield of 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid .

- Solvent Mixtures: Aqueous dioxane (1:1 v/v) improves solubility and reaction homogeneity.

- Temperature Control: Maintain reflux (100–110°C) to accelerate hydrolysis while avoiding overheating (>120°C), which promotes side reactions.

Q. What strategies mitigate low yields in Pd-catalyzed cross-coupling reactions involving this compound?

Methodological Answer: Low yields often stem from:

- Catalyst Poisoning: The hydroxy group can deactivate Pd catalysts. Protect the hydroxyl as a TBS ether before coupling, then deprotect with TBAF .

- Steric Hindrance: Bulky boronic acids (e.g., 2-aminopyridin-4-yl) require ligand-free conditions (e.g., Pd(OAc)₂, K₂CO₃, DMF, 100°C) .

- Oxygen Sensitivity: Degas solvents (toluene, dioxane) and use Schlenk techniques to prevent Pd oxidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.